4-[(3-Chloro-2-methylphenyl)sulfonyl]-2,6-dimethylmorpholine
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Overview
Description
3-Chloro-2-methylphenyl (2,6-dimethylmorpholino) sulfone is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfone group attached to a 3-chloro-2-methylphenyl ring and a 2,6-dimethylmorpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methylphenyl (2,6-dimethylmorpholino) sulfone typically involves the reaction of 3-chloro-2-methylphenyl sulfonyl chloride with 2,6-dimethylmorpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methylphenyl (2,6-dimethylmorpholino) sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: The compound can be reduced to form sulfides or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea can be employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones with higher oxidation states.
Reduction: Sulfides or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-methylphenyl (2,6-dimethylmorpholino) sulfone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-chloro-2-methylphenyl (2,6-dimethylmorpholino) sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can interact with enzymes and proteins, leading to inhibition or activation of various biological processes. The chloro and morpholino groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-methylphenyl sulfone
- 2,6-Dimethylmorpholino sulfone
- 3-Chloro-2-methylphenyl isocyanate
Uniqueness
3-Chloro-2-methylphenyl (2,6-dimethylmorpholino) sulfone is unique due to the combination of the sulfone, chloro, and morpholino groups, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H18ClNO3S |
---|---|
Molecular Weight |
303.81 g/mol |
IUPAC Name |
4-(3-chloro-2-methylphenyl)sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C13H18ClNO3S/c1-9-7-15(8-10(2)18-9)19(16,17)13-6-4-5-12(14)11(13)3/h4-6,9-10H,7-8H2,1-3H3 |
InChI Key |
ILEVTDPZKVRDBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C(=CC=C2)Cl)C |
Origin of Product |
United States |
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